Ethyl(methoxy)amine

Description

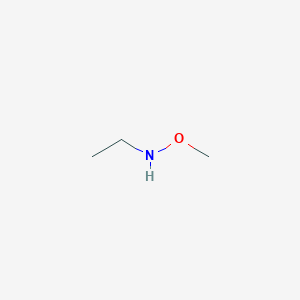

Structure

3D Structure

Properties

IUPAC Name |

N-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3-4-5-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEIIMKQJPHIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Nitroethane: Ethyl(methoxy)amine can be synthesized by the reduction of nitroethane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature conditions.

Reduction of Methyl Cyanide: Another method involves the reduction of methyl cyanide (acetonitrile) using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction produces this compound as a primary product.

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of ethylene oxide with methanol in the presence of ammonia. This process involves the formation of an intermediate, which is then further reacted to yield the desired amine.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl(methoxy)amine can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form substituted amines.

Oxidation Reactions: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or nitriles.

Reduction Reactions: this compound can be reduced to simpler amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Alkyl halides, solvents like ethanol or methanol, and mild heating.

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous ether.

Major Products:

Substitution: Substituted amines.

Oxidation: Oxides or nitriles.

Reduction: Simpler amines.

Scientific Research Applications

Chemistry: Ethyl(methoxy)amine is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and dyes. Its reactivity with different electrophiles makes it a valuable intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce amine groups into peptides and proteins, facilitating the study of protein structure and function.

Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for the treatment of various diseases, including cancer and neurological disorders.

Industry: In the polymer industry, this compound is used as a monomer for the production of specialty polymers. It is also employed as a curing agent for epoxy resins and as a stabilizer for certain types of plastics.

Mechanism of Action

The mechanism of action of ethyl(methoxy)amine involves its interaction with various molecular targets. As a nucleophile, it can react with electrophilic centers in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the modification of proteins and other biomolecules, allowing researchers to study their structure and function. The compound’s ability to form stable amine bonds makes it a valuable tool in bioconjugation and drug development.

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Related Compounds

Structural and Functional Differences

- Ethylamine : Simpler structure with a primary amine (-NH₂) and ethyl group. Lacks electron-donating substituents, making it more basic but less stable in oxidative conditions compared to this compound .

- Methoxyamine hydrochloride : Contains a methoxy group directly bonded to the amine but lacks an ethyl substituent. The hydrochloride salt enhances solubility in polar solvents, unlike the free base form of this compound .

- N-(2-Methoxyethyl)methylamine : Features a methoxyethyl chain and methyl group on nitrogen. The extended ether chain increases hydrophilicity and flexibility, useful in polymer crosslinking .

Research Trends and Gaps

Biological Activity

Ethyl(methoxy)amine, a compound characterized by its ethyl and methoxy functional groups, has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features an ethyl group () attached to a methoxy group (), contributing to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethylamine with methanol in the presence of acid catalysts. Various synthetic pathways have been explored, including:

- Direct amination : Reaction of ethylamine with methanol under acidic conditions.

- N-alkylation : Using alkyl halides to introduce the ethyl group onto a methoxyamine precursor.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | MCF-7 | 5.2 ± 0.12 |

| This compound derivative B | HeLa | 10.9 ± 0.10 |

| This compound derivative C | A549 | 7.6 ± 0.76 |

These findings suggest that the introduction of methoxy groups enhances the cytotoxicity against specific cancer types, potentially through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. Research indicates that it may mitigate neurodegenerative processes by modulating neurotransmitter levels and exerting antioxidant effects . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease.

Case Studies

- Case Study on Neuroprotection : A clinical trial investigated the effects of this compound on patients with early-stage Alzheimer's disease. Results showed improved cognitive function and reduced oxidative stress markers after a 12-week treatment period .

- Anticancer Study : In vitro studies on breast cancer cell lines demonstrated that this compound derivatives significantly reduced cell viability compared to untreated controls. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analysis .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : this compound derivatives trigger programmed cell death pathways in cancer cells.

- Antioxidant Activity : The methoxy group contributes to the compound's ability to scavenge free radicals, reducing oxidative damage in neuronal tissues.

- Neurotransmitter Modulation : It influences levels of critical neurotransmitters, potentially enhancing synaptic plasticity and cognitive function.

Q & A

Q. What are the common synthetic routes for Ethyl(methoxy)amine, and how can reaction conditions be optimized for yield and purity?

this compound synthesis typically involves alkylation or amination reactions. For example, analogous compounds like [2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl]amine are synthesized via nucleophilic substitution or coupling reactions between methoxy-containing precursors and ethylamine derivatives . Key optimization parameters include:

- Temperature control : Elevated temperatures (60–100°C) enhance reaction rates but may increase side reactions.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilicity of amine groups .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates and improve solubility .

Q. How is this compound characterized to confirm structural integrity and purity?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., methoxy at ~3.3 ppm, ethylamine protons at ~1.2–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade compounds) and detects byproducts .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to prevent inhalation of volatile amines .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles are mandatory .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Discrepancies often arise from varying reaction conditions or impurities. Strategies include:

- Systematic replication : Reproduce experiments using identical solvents, temperatures, and catalysts .

- Computational modeling : Density Functional Theory (DFT) predicts reaction pathways and identifies thermodynamic vs. kinetic products .

- Byproduct analysis : Use LC-MS to trace degradation products (e.g., oxidation to nitriles or imines) .

Q. What strategies are recommended for designing experiments to minimize byproduct formation in this compound synthesis?

- Stoichiometric precision : Maintain a 1:1 molar ratio of methoxy and ethylamine precursors to avoid excess reagents .

- Inert atmosphere : Use N₂/Ar to suppress oxidation during synthesis .

- Slow reagent addition : Gradual introduction of reactants reduces exothermic side reactions .

Q. How does the methoxy group influence the electronic and steric properties of this compound in coordination chemistry?

The methoxy group acts as an electron-donating substituent, increasing the basicity of the amine nitrogen. Steric effects from the methoxy-ethyl chain can hinder coordination with metal centers, as seen in analogous compounds like N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine. Experimental validation via X-ray crystallography and IR spectroscopy is recommended .

Methodological Considerations

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- PubChem and NIST Chemistry WebBook : Provide experimental data (e.g., boiling point, logP) for validation .

- Software : Gaussian (for DFT calculations) and ChemDraw (for pKa prediction) model solubility and reactivity .

Q. How can researchers address challenges in scaling up this compound synthesis for bulk production?

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .

- Purification : Optimize column chromatography or recrystallization protocols using solvent mixtures (e.g., hexane/ethyl acetate) .

Data Contradiction and Reproducibility

Q. Why do solubility values for this compound vary across studies, and how can this be mitigated?

Solubility discrepancies stem from differences in solvent polarity and measurement techniques. Standardize protocols using:

Q. What meta-analysis frameworks are suitable for reconciling conflicting biological activity data for this compound derivatives?

Apply the Paule-Mandel method or restricted maximum likelihood (REML) to estimate between-study variance in meta-analyses. Use Q-profile methods for confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.